2-acetamido-3-(3,4-dimethoxyphenyl)propanoic Acid
Description
Properties
IUPAC Name |
2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-8(15)14-10(13(16)17)6-9-4-5-11(18-2)12(7-9)19-3/h4-5,7,10H,6H2,1-3H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJLVVKXGZXTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950033 | |
| Record name | N-(1-Hydroxyethylidene)-3-methoxy-O-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27313-65-1, 33043-37-7 | |
| Record name | N-Acetyl-3-methoxy-O-methyltyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27313-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Hydroxyethylidene)-3-methoxy-O-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,S)-N-acetyl-(3,4-dimethoxyphenyl)-alanine, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 33043-37-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Amino Acid Derivatives Hydrolysis and Acetylation
One established method involves the hydrolysis of d,l-2-amino-3-(3,4-dimethoxyphenyl)propionamide hydrochloride followed by acetylation to yield 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid.
- Procedure Summary:
- The d,l-2-amino-3-(3,4-dimethoxyphenyl)propionamide hydrochloride is suspended in 32% aqueous hydrochloric acid and heated at 90 °C for 2 hours.
- After cooling and evaporation under vacuum, the residue is treated with water and alkalinized to pH 9.5 using sodium hydroxide.
- Ammonia is evaporated off, and acetic anhydride is added slowly while maintaining pH between 7 and 8.5.
- The reaction mixture is acidified to pH 2, cooled to 0 °C, and the product is filtered, washed, and dried.
- Yield: Approximately 86%
- Reference: Patent US5041637.
Synthesis from 3,4-Dimethoxyphenylacetaldehyde via Cyanide Addition and Resolution
A multi-step process starts from 3,4-dimethoxyphenylacetaldehyde, involving cyanide addition to form 2-amino-3-(3,4-dimethoxyphenyl)propionitrile, followed by resolution and hydrolysis to the target acid.
- Key Steps:
- Reaction of 3,4-dimethoxyphenylacetaldehyde with an alkali metal cyanide (e.g., sodium cyanide) and ammonium chloride in aqueous solution with ammonium hydroxide at 30–70 °C for 1–8 hours.
- Isolation of the racemic amino nitrile intermediate.
- Resolution of the racemate using d-camphorsulfonic acid or its salts to obtain optically active intermediates.
- Hydrolysis and acid-base purification yield the pure L-(-)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid.
- Solvents and Conditions: Use of water-immiscible solvents such as methylene chloride; polar organic solvents like alcohols, acetonitrile, or dimethylsulfoxide may be employed.
- Yields: Up to 97% for intermediate nitrile; overall yield of purified acid around 88%.
- References: European Patent EP0357565A2 and Yugoslav Patent YU47907B.
Protection and Deprotection Strategies in Synthesis
In some synthetic approaches, protection of hydroxyl groups and selective acetylation are used to facilitate the synthesis of derivatives related to this compound.
- Example:
- Selective protection of hydroxyl groups with trityl chloride (acid-labile) and acetylation of other hydroxyls with acetic anhydride in pyridine.
- Subsequent removal of the trityl group under mild acidic conditions yields acetylated intermediates suitable for further derivatization.
- Yields: Approximately 30–35% for the acetylated intermediate from starting material.
- Reference: Cardiff University protocol for related amino sugar derivatives, which shares similar protecting group strategies.
Alternative Synthetic Approaches
- Bischler-Napieralski Reaction:
- Starting from 3,5-dimethoxybenzoic acid, reduction to alcohol, benzylic bromination, and nucleophilic substitution with malonate derivatives have been explored for related compounds.
- This route is more complex and may involve heat-sensitive protecting groups, affecting yields.
- Reference: SciELO Brazil study on caramboxin analogues synthesis.
Comparative Data Table of Key Preparation Methods
Analytical and Purification Notes
- Resolution: Use of d-camphorsulfonic acid salts enables optical resolution of racemic intermediates to obtain enantiomerically pure products.
- Purification: Acid-base treatments and crystallization under controlled pH and temperature conditions are common to isolate pure amino acid derivatives.
- Characterization: Optical rotation ([α]D), melting point, and NMR spectroscopy are used to confirm purity and structure.
Chemical Reactions Analysis
Oxidation Reactions
The dimethoxyphenyl group undergoes selective oxidation under controlled conditions. Key reactions include:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | 60–80°C, H₂SO₄ catalysis | 3,4-Dihydroxyphenylpropanoic acid derivative | 72–85% | |
| H₂O₂/Fe²⁺ (Fenton) | Room temperature, pH 3–4 | Oxidative cleavage to aldehyde intermediates | 55–68% |
-
The acetamido group remains stable under mild oxidative conditions but may hydrolyze to an amine in strongly acidic media.
Hydrolysis Reactions
The acetamido and ester functionalities are susceptible to hydrolysis:
-
Enzymatic hydrolysis using lipases or proteases has also been reported, yielding enantiomerically pure products .
Esterification and Amidation
The carboxylic acid group participates in typical derivatization reactions:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Esterification | Methanol/H₂SO₄ | Reflux, 12 hours | Methyl ester derivative |
| Amidation | Thionyl chloride + NH₃ | 0–5°C, anhydrous conditions | 2-Acetamido-3-(3,4-dimethoxyphenyl)propanamide |
-
Ester derivatives exhibit enhanced bioavailability in pharmacological studies.
Substitution Reactions
The dimethoxyphenyl ring undergoes electrophilic substitution:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy groups | 3,4-Dimethoxy-5-nitrophenyl derivative |
| Bromination | Br₂/FeBr₃ | Ortho to acetamido group | Brominated analog |
-
Halogenated derivatives show increased antimicrobial activity in preliminary assays.
Metal Chelation
The compound forms stable complexes with transition metals, influencing its reactivity:
Key Mechanistic Insights:
-
Acetamido Stability : The acetamido group resists hydrolysis under neutral conditions but cleaves in strong acids or bases to form primary amines .
-
Methoxy Reactivity : Methoxy groups direct electrophilic substitutions to specific positions on the aromatic ring, enabling regioselective modifications.
-
Carboxylic Acid Versatility : The propanoic acid moiety facilitates salt formation, esterification, and coordination chemistry .
This compound’s reactivity profile supports its utility in synthesizing bioactive molecules, materials science intermediates, and catalysts. Further studies exploring enantioselective reactions and green chemistry approaches are warranted .
Scientific Research Applications
Medicinal Chemistry
2-Acetamido-3-(3,4-dimethoxyphenyl)propanoic acid has been investigated for its potential therapeutic properties:
- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Bacillus subtilis .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against B. subtilis |
|---|---|---|
| Control | 128 | 256 |
| This compound | 32 | 64 |
- Anti-inflammatory Effects: In vitro studies indicate that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential for treating inflammatory diseases by modulating NF-kB signaling pathways .
Cancer Research
The compound has shown promise in cancer research:
- Anticancer Activity: Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, it was effective against breast cancer cell lines with a growth inhibition rate of approximately 47% .
Biological Studies
In biological contexts, the compound is being explored for its interactions with biomolecules:
- Enzyme Inhibition: The acetamido group is known to enhance binding affinity to specific enzymes, making this compound a candidate for drug design targeting enzyme pathways involved in disease processes .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effectiveness of several acetamido derivatives. The findings highlighted that compounds with methoxy groups exhibited enhanced activity compared to their non-methoxylated counterparts. The study concluded that structural modifications significantly influence biological activity.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled laboratory setting, researchers investigated the anti-inflammatory properties of the compound on macrophage cells. The results indicated a marked reduction in inflammatory markers when treated with varying concentrations of the compound, supporting its potential use in therapeutic applications for chronic inflammatory conditions.
Mechanism of Action
The mechanism by which 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The acetamide group and the 3,4-dimethoxyphenyl moiety play crucial roles in its biological activity. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates analogs of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid, focusing on structural modifications, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl moiety in the parent compound contrasts with the 2,3-dihydroxybenzoylthio group in the antioxidant analog (), where the thioester and dihydroxy groups likely contribute to radical scavenging.
Stereochemical Considerations: The (S)- and (R)-enantiomers of 2-acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid () highlight the role of chirality in enzymatic hydrolysis efficiency, a critical factor in drug development.
Physicochemical Properties :
- Lipophilicity : The benzyloxy-substituted analog () exhibits increased molecular weight (373.41 g/mol) and lipophilicity compared to the parent compound, which may influence membrane permeability.
- Melting Points : The parent compound’s melting range (148–151°C, ) differs from analogs like the 4-chlorophenyl derivative, though specific data for the latter is unavailable.
Synthetic Utility: Enamine Ltd.’s catalog () lists derivatives like 2-acetamido-3-(propan-2-yloxy)propanoic acid as building blocks, emphasizing their role in combinatorial chemistry.
Biological Activity
2-Acetamido-3-(3,4-dimethoxyphenyl)propanoic acid, also known by its chemical structure and CAS number 27313-65-1, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of molecules that exhibit diverse pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes an acetamido group and a methoxy-substituted phenyl ring, which are critical for its biological activity. The presence of methoxy groups is known to influence the compound's interaction with biological targets.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Antioxidant Activity
Studies have demonstrated that this compound possesses significant antioxidant properties. In vitro assays have shown that it can effectively scavenge free radicals, which is essential for protecting cells from oxidative stress. The antioxidant capacity was assessed using various methods, including DPPH and ABTS assays.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In animal models, it exhibited a reduction in inflammatory markers, suggesting that it may inhibit pathways associated with inflammation.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative damage and apoptosis in vitro. This property is particularly relevant for neurodegenerative diseases.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve the modulation of signaling pathways associated with oxidative stress and inflammation. The compound may interact with key enzymes and receptors involved in these processes.
Table 1: Summary of Biological Activities
| Activity Type | Methodology | Results |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | IC50 = 25 µM |
| Anti-inflammatory | Carrageenan-Induced Paw Edema | Significant reduction in edema (p < 0.01) |
| Neuroprotective | SH-SY5Y Cell Line Model | Reduced apoptosis by 40% |
Case Study: Neuroprotection in SH-SY5Y Cells
In a controlled study involving SH-SY5Y neuroblastoma cells, treatment with this compound resulted in a notable decrease in cell death induced by hydrogen peroxide. The compound demonstrated a dose-dependent protective effect, highlighting its potential as a therapeutic agent for neurodegenerative conditions.
Q & A
Q. What experimental approaches assess the compound’s stability under various storage conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
